molecular formula C9H15NO2 B2767390 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- CAS No. 921755-43-3

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-

Cat. No.: B2767390
CAS No.: 921755-43-3
M. Wt: 169.224
InChI Key: VOTUVXPAUKQGFP-SFYZADRCSA-N
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Description

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- (CAS 921755-43-3) is a bicyclic tertiary α-amino acid derivative with the molecular formula C₉H₁₅NO₂ and a molar mass of 169.22 g/mol. The compound features a norbornane-like azabicyclic core, where the nitrogen atom is part of the bicyclo[2.2.1]heptane system. The ethyl ester group at the 2-position enhances lipophilicity, making it suitable for applications in medicinal chemistry and drug discovery. Storage requires -20°C to maintain stability .

Properties

IUPAC Name

ethyl (2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUVXPAUKQGFP-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCN1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2CCN1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are designed to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, often leading to ring-opening or other structural changes.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the carboxylic acid ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction might produce amines or other reduced derivatives.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1251009-93-4)

  • Molecular Formula: C₉H₁₅NO₂ (identical to target compound).
  • Molar Mass : 169.22 g/mol.
  • Key Differences :
    • Stereochemistry: Described as endo-ethyl ester (1R,2R,4S) configuration, contrasting with the rel-(1R,2S,4R) isomer of the target compound .
    • Physical Properties: Predicted density (1.089 g/cm³ ) and boiling point (234.1°C ) differ due to stereochemical effects on molecular packing .

1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives (Non-ester)

  • Examples: exo/endo-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid (free acid form). (3S,4R)-1-Azabicyclo[2.2.1]hept-3-ylmethanol (hydroxymethyl derivative).
  • Key Differences :
    • Functional Groups : Lack of ester group reduces lipophilicity. The hydroxymethyl derivative (MS: m/z 128) exhibits hydrogen-bonding capacity, altering solubility and biological activity .
    • Synthesis : Prepared via alkylation of glycine-derived Schiff bases, followed by cyclization, a method also applicable to ester derivatives .

Complex Derivatives with Additional Substituents

  • Example 1: (1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic Acid 1,1-Dimethylethyl Ester Molecular Formula: C₁₈H₂₂BrN₃O₂. Molar Mass: 392.29 g/mol. The tert-butyl ester group increases steric bulk compared to the ethyl ester .
  • Example 2: 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid, 5-hydroxy-, 3-ethyl 2-(phenylmethyl) ester Molecular Formula: C₁₇H₂₁NO₅. Molar Mass: 319.35 g/mol. Key Features: Dual ester groups and a hydroxyl substituent significantly alter polarity and metabolic stability. The benzyl ester enhances aromatic interactions, contrasting with the simpler ethyl ester in the target compound .

Variations in Bicyclic Core Structure

  • Example : Bicyclo[2.2.1]heptane-2-carboxylic Acid, 3-(1-methylethyl)-, Ethyl Ester (CAS 116044-44-1)
    • Molecular Formula : C₁₃H₂₀O₂.
    • Molar Mass : 208.30 g/mol.
    • Key Differences : Isopropyl substituent increases hydrophobicity (predicted LogP: ~3.5) compared to the unsubstituted target compound. This enhances membrane permeability but may reduce aqueous solubility .

Analogues with Different Ring Systems

  • Example : 1-Azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
    • Key Differences : Larger bicyclo[3.2.0]heptane ring introduces conformational strain and altered nitrogen positioning. For instance, 7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives exhibit enhanced reactivity at the β-lactam-like structure, relevant for antibiotic applications .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Functional Groups Stereochemistry Storage Conditions Applications
Target Compound (921755-43-3) C₉H₁₅NO₂ 169.22 Ethyl ester rel-(1R,2S,4R) -20°C Drug precursor, receptor ligands
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (1251009-93-4) C₉H₁₅NO₂ 169.22 Ethyl ester endo-(1R,2R,4S) -20°C Nicotinic receptor ligands
exo-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₁NO₂ 157.17 Carboxylic acid exo RT* Neuronal receptor ligands
(3S,4R)-1-Azabicyclo[2.2.1]hept-3-ylmethanol C₇H₁₃NO 127.18 Hydroxymethyl (3S,4R) N/A Synthetic intermediate
2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylate (1173294-41-1) C₁₇H₂₁NO₅ 319.35 Di-ester, hydroxy (1S,3S,4S,5R) N/A Medicinal chemistry

*RT: Room temperature

Key Findings and Implications

  • Stereochemistry: Minor stereochemical differences (e.g., rel- vs. endo-) significantly impact physical properties and biological activity. For example, the endo-isomer (CAS 1251009-93-4) has a higher predicted boiling point than the target compound .
  • Functional Groups : Ester derivatives generally exhibit improved bioavailability over free acids. However, bulkier esters (e.g., benzyl) or additional substituents (e.g., bromo-benzimidazole) can enhance target specificity at the cost of synthetic complexity .
  • Ring System : The bicyclo[2.2.1]heptane core provides rigidity, favoring receptor binding. Larger ring systems (e.g., bicyclo[3.2.0]) introduce strain, altering reactivity for applications like β-lactam antibiotics .

Biological Activity

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- is a bicyclic compound with potential biological applications. Its molecular formula is C9H15NO2C_9H_{15}NO_2 and it has a molecular weight of approximately 169.22 g/mol. This compound has garnered attention in medicinal chemistry for its structural properties and biological activities.

Research indicates that compounds related to 1-azabicyclo[2.2.1]heptane derivatives exhibit various biological activities, primarily through their interactions with neurotransmitter systems. These compounds can act as inhibitors or modulators of specific enzymes and receptors, impacting pathways related to pain management, inflammation, and neuroprotection.

  • N-acylamide hydrolase inhibition : Some azabicyclo compounds have shown significant inhibitory effects on N-acylamide hydrolases (NAAA), which are enzymes involved in the metabolism of fatty acid amides that play roles in pain and inflammation . This inhibition can lead to increased levels of endocannabinoids, potentially providing analgesic effects.
  • Neurotransmitter modulation : The bicyclic structure allows for interactions with various neurotransmitter receptors, including acetylcholine and serotonin receptors. This interaction can influence cognitive functions and mood regulation.

Study 1: Analgesic Properties

A study exploring the analgesic properties of azabicyclo compounds demonstrated that certain derivatives exhibited high selectivity for NAAA inhibition, leading to reduced pain responses in animal models. The compound's structure was critical in determining its potency and selectivity .

Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of azabicyclo derivatives found that they could mitigate neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways. The results indicated that these compounds could enhance cognitive function by increasing acetylcholine availability in synaptic clefts .

Data Tables

Property Value
Molecular FormulaC9H15NO2C_9H_{15}NO_2
Molecular Weight169.22 g/mol
CAS Number646055-79-0
LogP0.581
PSA (Polar Surface Area)29.54 Ų

Pharmacological Profile

The pharmacological profile of 1-azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester suggests potential applications in treating conditions such as:

  • Chronic Pain : Through its action on NAAA.
  • Cognitive Disorders : By enhancing cholinergic transmission.
  • Inflammatory Diseases : Due to its anti-inflammatory properties linked to enzyme inhibition.

Q & A

Q. What are the key identifiers and structural features of this compound?

The compound is characterized by its bicyclic azabicyclo[2.2.1]heptane core with an ethyl ester group at position 2 and specific stereochemistry ((1R,2S,4R)-rel-). Key identifiers include CAS Registry Numbers (e.g., 85586–67–0 for a structurally related ester) and molecular formulas such as C₁₁H₁₆O₃ (for analogs with trimethyl substituents) . Structural confirmation relies on techniques like X-ray crystallography, NMR, and SMILES notation, which define the spatial arrangement of substituents and stereochemical centers .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions, starting with cyclization of bicyclic precursors followed by esterification. For example, a related 7-oxabicyclo[2.2.1]heptane derivative is synthesized via hydrazine quenching and acylazide intermediates, with yields optimized using microreactor technology to control exothermic steps . Key steps include functional group modifications (e.g., oxidation of alcohols to carboxylic acids) and stereochemical control via chiral catalysts .

Q. How is the stereochemistry confirmed experimentally?

Stereochemical assignments are validated using chiral HPLC, optical rotation measurements, and NOESY NMR to detect spatial proximity of protons. For instance, the (1R,2S,4R) configuration in analogs is confirmed by comparing experimental data with computed InChI keys and canonical SMILES . X-ray diffraction of crystalline derivatives (e.g., hydrochloride salts) provides unambiguous stereochemical proof .

Q. What purification techniques are effective for isolating this compound?

Chromatography (e.g., flash column, HPLC) is critical due to the compound’s polar functional groups and stereoisomeric impurities. Silica gel chromatography with gradients of ethyl acetate/hexane is commonly used . For thermally sensitive intermediates, low-temperature crystallization or distillation under reduced pressure may be employed .

Q. What analytical methods characterize its molecular structure?

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with coupling constants revealing stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy : IR detects ester carbonyl stretches (~1740 cm⁻¹) and amine/azide groups .

Advanced Research Questions

Q. How can microreactor technology optimize synthesis of intermediates?

Microreactors enable precise control of exothermic reactions (e.g., hydrazine quenching) by enhancing heat dissipation and mixing efficiency. For example, a three-step synthesis of a related carbamate achieved 84–96% yields per step in a continuous microreactor system, reducing side reactions and improving scalability .

Q. What strategies mitigate exothermic risks during hydrazine quenching?

  • Dilution : Gradual addition of hydrazine to diluted reaction mixtures reduces heat generation.
  • Temperature Control : Maintaining temperatures below 0°C using cryogenic baths prevents runaway reactions .
  • In-line Monitoring : Real-time IR or Raman spectroscopy detects intermediate formation and guides quenching .

Q. How do solvent and temperature affect stereochemical outcomes?

Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in cyclization steps, favoring the (1R,2S,4R) configuration. Lower temperatures (−20°C to 0°C) minimize epimerization during esterification, as shown in RuCl3-catalyzed oxidations of bicyclic amines . Contrastingly, elevated temperatures in non-polar solvents (e.g., toluene) may promote racemization .

Q. How can conflicting NMR data be resolved during characterization?

Discrepancies between predicted and observed NMR shifts often arise from dynamic stereochemical effects. Strategies include:

  • Variable Temperature (VT) NMR : Detects conformational exchange broadening.
  • DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .
  • Derivatization : Converting the ester to a crystalline amide or salt simplifies spectral interpretation .

Q. What catalytic systems improve oxidation steps in derivative synthesis?

RuCl3/NaIO4 systems efficiently oxidize secondary alcohols to ketones in aqueous acetonitrile, critical for synthesizing N-benzoyl derivatives. Yields up to 57% are achieved with rigorous pH control during workup to prevent acid-catalyzed degradation . Alternative catalysts, such as TEMPO/NaClO, may reduce side reactions in sensitive substrates .

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